molecular formula C11H9ClN2OS B181048 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 5039-16-7

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B181048
CAS RN: 5039-16-7
M. Wt: 252.72 g/mol
InChI Key: FFAWPJLADWBKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has been studied for its potential applications in various fields. It is an acetamide derivative and has been found to have potential as a PET tracer for imaging nucleotide pyrophosphatase/phosphodiesterase . These derivatives have also been found to act as anticholinesterase agents, which could potentially be useful in the management of Alzheimer’s disease . Other reported activities of acetamide derivatives include anticonvulsant, antidepressant, and anti-HIV activities .


Synthesis Analysis

The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture is heated to reflux for 3 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and diluted with DCM .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been confirmed by X-ray study . The compound crystallizes with two independent molecules in the asymmetric unit. The phenyl ring is oriented at angles of 2.5 (1) and 6.2 (1) with respect to the thiazole ring in the two molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be inferred from its NMR and IR spectra . The compound’s NMR spectrum shows signals corresponding to the aromatic protons and the amide proton . Its IR spectrum shows bands corresponding to C–H stretching in the phenyl nucleus, C=C skeletal stretching in the phenyl ring, C=O stretching in the amide group, and C–N stretching in the amide group .

Scientific Research Applications

PET Tracers for Imaging

  • Application Summary: Acetamide derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, are potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase .

Anticholinesterase Agents

  • Application Summary: These derivatives act as anticholinesterase agents, suggesting a possible role in the management of Alzheimer’s disease .

Antimicrobial Activity

  • Application Summary: Thiazole derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have shown antimicrobial activity .

Anticancer Activity

  • Application Summary: The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Antidepressant and Anti-HIV Activities

  • Application Summary: Acetamide derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been found to possess antidepressant and anti-HIV activities .

Antioxidant Properties

  • Application Summary: Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, which are similar to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been synthesized and screened for their in vitro antioxidant properties .

Photosensitizers and Rubber Vulcanization

  • Application Summary: Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They have utility in the field of photosensitizers, rubber vulcanization .

Liquid Crystals and Sensors

  • Application Summary: Thiazoles are used in the creation of liquid crystals and sensors .

properties

IUPAC Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAWPJLADWBKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381805
Record name 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

CAS RN

5039-16-7
Record name 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.